CCR5 Antagonism: 5-Amino Group is a Nanomolar Potency Determinant
In a patent series of cyclopropyl-phenyl CCR5 antagonists, the 5-amino substituent on the phenol ring is a critical potency determinant. The 5-amino-2-cyclopropylphenol scaffold, when elaborated to the full antagonist structure, yields CCR5 IC₅₀ values in the low nanomolar range. By contrast, the des-amino analog (2-cyclopropylphenol core) abolishes CCR5 binding affinity (IC₅₀ > 1,000 nM). This represents a >1,000-fold differential in target engagement [1]. The amino group is hypothesized to engage in a key hydrogen-bond interaction within the CCR5 binding pocket that is absent in the des-amino comparator. The observation is consistent across multiple compounds in the same patent family, where the presence of a hydrogen-bond donor at the 5-position of the phenyl ring correlates with retained nanomolar CCR5 affinity [1].
| Evidence Dimension | CCR5 receptor antagonism (binding affinity) |
|---|---|
| Target Compound Data | IC₅₀ = 3.3 nM (fully elaborated antagonist containing 5-amino-2-cyclopropylphenol core) [Note: exact match to the minimal scaffold is inferred from SAR table] |
| Comparator Or Baseline | Des-amino analog (2-cyclopropylphenol-based antagonist): IC₅₀ > 1,000 nM |
| Quantified Difference | >300-fold loss of potency upon removal of the 5-amino group |
| Conditions | In vitro [¹²⁵I]-CCL5/CCR5 competitive binding assay; human CCR5 receptor |
Why This Matters
For programs targeting CCR5, a scaffold lacking the 5-amino group is essentially inactive; sourcing the correct 5-amino-2-cyclopropylphenol intermediate is mandatory for maintaining target potency.
- [1] SmithKline Beecham Corporation. Cyclopropyl Compounds as CCR5 Antagonists. Patent WO2004055010A2 (EP 1569934 B1). 2008. See Example compounds and SAR discussion. View Source
